4-[1,3-benzodioxol-5-yl(1-cyclohexyl-1H-tetrazol-5-yl)methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2H-1,3-BENZODIOXOL-5-YL)(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]MORPHOLINE is a complex organic compound that features a unique combination of a benzodioxole ring, a cyclohexyl group, a tetrazole ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2H-1,3-BENZODIOXOL-5-YL)(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]MORPHOLINE typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction or Friedel-Crafts alkylation.
Synthesis of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an azide with a nitrile.
Coupling of the Benzodioxole and Tetrazole Rings: This step involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the two rings.
Formation of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[(2H-1,3-BENZODIOXOL-5-YL)(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]MORPHOLINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole and tetrazole rings.
Reduction: Reduced forms of the benzodioxole and tetrazole rings.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders or as an anticancer agent.
Materials Science: The unique structural features of the compound make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a tool to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 4-[(2H-1,3-BENZODIOXOL-5-YL)(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]MORPHOLINE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzodioxole and tetrazole rings may play a role in binding to these targets, while the morpholine ring could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]MORPHOLINE: Lacks the cyclohexyl and tetrazole rings, which may result in different biological activity.
4-[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]MORPHOLINE: Lacks the benzodioxole ring, which may affect its binding properties.
4-[(2H-1,3-BENZODIOXOL-5-YL)(1-CYCLOHEXYL)METHYL]MORPHOLINE: Lacks the tetrazole ring, which may influence its chemical reactivity.
Uniqueness
The combination of the benzodioxole, cyclohexyl, tetrazole, and morpholine rings in 4-[(2H-1,3-BENZODIOXOL-5-YL)(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]MORPHOLINE is unique and may confer distinct chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C19H25N5O3 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-[1,3-benzodioxol-5-yl-(1-cyclohexyltetrazol-5-yl)methyl]morpholine |
InChI |
InChI=1S/C19H25N5O3/c1-2-4-15(5-3-1)24-19(20-21-22-24)18(23-8-10-25-11-9-23)14-6-7-16-17(12-14)27-13-26-16/h6-7,12,15,18H,1-5,8-11,13H2 |
InChI Key |
VGDGJWGKXWWENF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)C(C3=CC4=C(C=C3)OCO4)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.